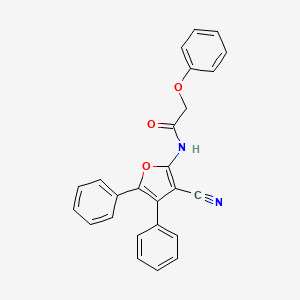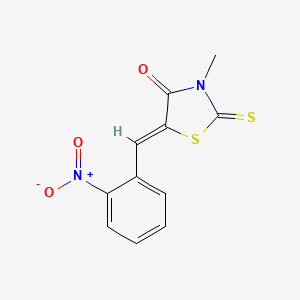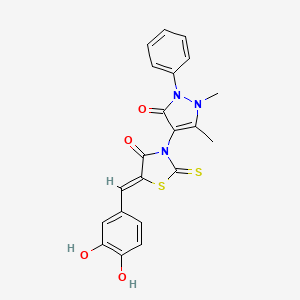![molecular formula C24H21ClN6O3S B10876374 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10876374.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C23H20ClN5O3S. This compound is notable for its unique structure, which includes a triazole ring, a pyridine ring, and a chlorophenyl group. It is used in various scientific research applications due to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile. The subsequent steps involve the introduction of the chlorophenyl and pyridine groups through substitution reactions. The final step includes the attachment of the methoxyphenylacetyl group via an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or halogen groups.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE
- **2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-CHLOROPHENYL)ACETYL]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H21ClN6O3S |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
N'-[2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C24H21ClN6O3S/c1-34-20-8-2-16(3-9-20)14-21(32)27-28-22(33)15-35-24-30-29-23(17-10-12-26-13-11-17)31(24)19-6-4-18(25)5-7-19/h2-13H,14-15H2,1H3,(H,27,32)(H,28,33) |
InChI-Schlüssel |
MFJKEYFLNOUVDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10876301.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876321.png)
![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)
![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)

![N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876377.png)

